6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione
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Overview
Description
6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is a complex organic compound belonging to the cinnoline derivatives family. Cinnoline derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, antimicrobial, antifungal, anti-inflammatory, antimalarial, antiparasitic, and analgesic properties
Preparation Methods
The synthesis of 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves several steps, typically starting with the preparation of the cinnoline nucleus. One common method involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . The reaction conditions often include the use of transition metal catalysts to achieve high regioselectivity and atom economy . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting cytotoxic activity against cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can be compared with other cinnoline derivatives, such as:
Dibenzo[c,h]cinnolines: Known for their potent anticancer activities and kinase inhibition properties.
Indolo[3,2-c]cinnolines: These compounds also exhibit significant anticancer activities and are being studied as potential therapeutic agents.
Pyrrolo[1,2-b]cinnolines: These derivatives are known for their diverse biological activities, including antibacterial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the presence of the cyclohexylamino group, which may confer distinct pharmacological and chemical properties compared to other cinnoline derivatives .
Properties
IUPAC Name |
10-cyclohexylimino-14-hydroxy-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaen-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-14-9-5-4-8-13(14)19-17-15(21(26)24-23-19)10-11-16(18(17)20)22-12-6-2-1-3-7-12/h4-5,8-12,24,26H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQUZWWRKRBSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C2C=CC3=C(NN=C4C3=C2C(=O)C5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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